{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate
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Overview
Description
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate is a versatile small molecule scaffold used in various chemical and industrial applications. It is known for its unique cyclopropyl structure, which imparts significant reactivity and stability to the compound. This compound is often utilized in synthetic chemistry due to its ability to undergo a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate typically involves the reaction of cyclopropylmethyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the alcohol reacts with the acetic anhydride to form the acetate ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents used are lithium aluminum hydride and sodium borohydride.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate is widely used in scientific research due to its reactivity and stability. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and bioactive compounds. Its unique structure allows for the exploration of new chemical pathways and mechanisms, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate involves its ability to undergo various chemical transformations. The cyclopropyl group is known for its ring strain, which makes it highly reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Cyclopropylmethyl acetate: Similar in structure but lacks the additional acetyloxy group.
Cyclopropylmethyl alcohol: The precursor to {1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate, used in its synthesis.
Cyclopropylmethyl ketone: Another derivative of cyclopropylmethyl alcohol, used in different chemical applications.
Uniqueness: this compound is unique due to its dual functional groups (acetyloxy and acetate), which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable compound for researchers looking to explore new chemical transformations and develop novel compounds.
Properties
IUPAC Name |
[1-(acetyloxymethyl)cyclopropyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-7(10)12-5-9(3-4-9)6-13-8(2)11/h3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFDQGZFJTERO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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